4-(Thiophen-3-ylmethoxy)-benzaldehyde
Description
This compound is synthesized via nucleophilic substitution, where 4-hydroxybenzaldehyde reacts with thiophen-3-ylmethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, achieving a 70% yield . The thiophene moiety introduces electron-rich aromaticity and sulfur-based heterocyclic characteristics, making this compound valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
4-(thiophen-3-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C12H10O2S/c13-7-10-1-3-12(4-2-10)14-8-11-5-6-15-9-11/h1-7,9H,8H2 |
InChI Key |
HBWZJLPYZQOMHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The thiophene substituent in 16g is π-excessive, enhancing electron density at the benzaldehyde core, which may influence its reactivity in subsequent reactions (e.g., nucleophilic additions or Schiff base formations) .
- Solubility and Lipophilicity : Aliphatic substituents (e.g., cyclopropyl in 16a) likely increase lipophilicity, whereas the thiophene group in 16g balances lipophilicity with polarizability due to sulfur’s electronegativity .
Functional and Application-Based Comparison
Anticancer Potential
For example:
- Thiophene Derivatives: Thiophene-containing compounds are known for their role in kinase inhibition and apoptosis induction, suggesting 16g could be a candidate for targeted therapies .
- Pyridine/Quinoline Derivatives: These groups are prevalent in FDA-approved drugs (e.g., crizotinib), highlighting 16e and 16i as scaffolds for DNA-intercalating agents .
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